![molecular formula C19H22BNO2 B1436938 8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline CAS No. 1234575-68-8](/img/structure/B1436938.png)
8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline
Overview
Description
8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline is a useful research compound. Its molecular formula is C19H22BNO2 and its molecular weight is 307.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Ligand Properties
- Phosphonito, N and Phosphito, N Ligands : Research demonstrates the synthesis of Phosphonito, N and Phosphito, N ligands based on quinolines. These compounds exhibit potential for coordination with metals like rhodium, palladium, and platinum, indicating their use in complex formation and potential catalytic applications (Franciò et al., 2002).
Chemical Reactivity and Applications
- Ambiphilic Molecule Reactivity : Studies on the ambiphilic molecule 8-(dimesitylboryl)quinoline reveal its rapid hydrolysis and coordination to Cu(I), Ag(I), and Pd(II), showcasing its chemical reactivity and potential in forming coordination complexes (Son et al., 2010).
Biological Activity and Pharmaceutical Applications
- Anticonvulsant Activity : A study on 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives highlights their anticonvulsant activity, indicating potential pharmaceutical applications (Wang et al., 2013).
- Antibacterial and Antioxidant Activity : Novel 1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities, suggesting their use in medical and biochemical research (Jayanna et al., 2013).
Material Science and Catalysis
- Monosodium Glutamate Utilization : Research on the synthesis of 1,8-dioxoacridine and polyhydro-quinoline derivatives using monosodium glutamate (MSG) and testing their antioxidant activity suggests applications in material science and catalysis (Cahyana et al., 2020).
Antimicrobial and Cytotoxic Agents
- Synthesis of Nitrogenous Heterocyclic Compounds : The synthesis of nitrogenous heterocyclic compounds linked to amino acid esters or heterocyclic amines, showing potential activity as antimicrobial and cytotoxic agents, demonstrates the versatility of quinoline derivatives in biological applications (Farhan & Saour, 2017).
properties
IUPAC Name |
8-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO2/c1-18(2)13-10-15(18)19(3)16(11-13)22-20(23-19)14-8-4-6-12-7-5-9-21-17(12)14/h4-9,13,15-16H,10-11H2,1-3H3/t13-,15-,16+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIGHNLWDHIPOR-JNNRSPCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=C5C(=CC=C4)C=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)C4=C5C(=CC=C4)C=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1436855.png)
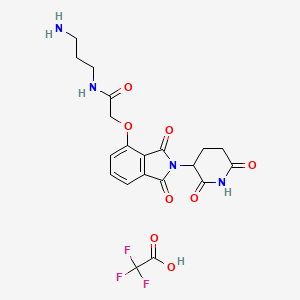
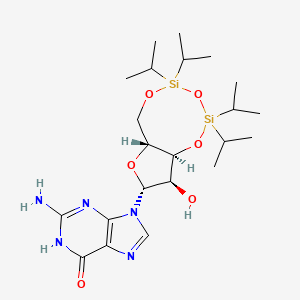
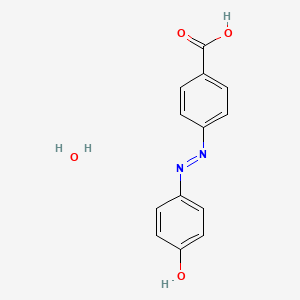
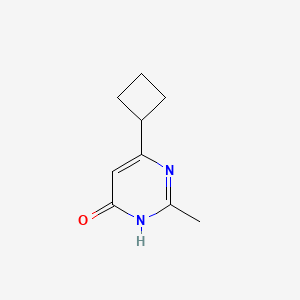
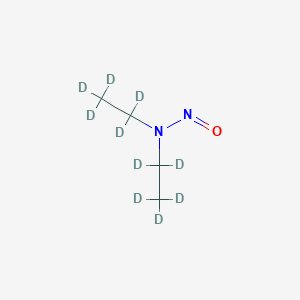
![N-cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1436863.png)
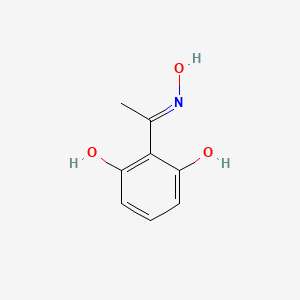
![5-[Amino-(hydroxyamino)methylidene]pyrimidine-2,4-dione](/img/structure/B1436868.png)
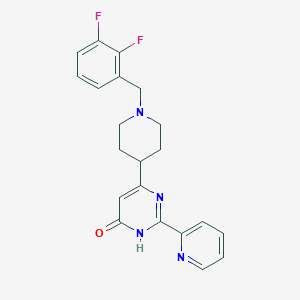
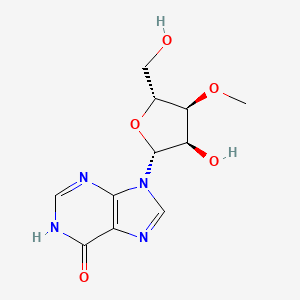
![6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1436874.png)
![7-(piperazin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1436875.png)
![Cobalt;(E)-3-hydroxy-2-[[(1R,2R)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]-1,2-diphenylethyl]iminomethyl]-1-(2,4,6-trimethylphenyl)but-2-en-1-one](/img/structure/B1436876.png)